An In-Depth Technical Guide to Methyl N-Boc-4-piperidinepropionate: A Key Building Block in Targeted Protein Degradation
An In-Depth Technical Guide to Methyl N-Boc-4-piperidinepropionate: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-Boc-4-piperidinepropionate is a pivotal bifunctional linker molecule increasingly utilized in the rational design of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. As a derivative of the privileged piperidine scaffold, this compound offers a valuable combination of structural rigidity and synthetic versatility, making it an ideal component in the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl N-Boc-4-piperidinepropionate, detailed experimental protocols for its synthesis and characterization, and its application in the development of next-generation pharmaceuticals.
Introduction
The piperidine moiety is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacological profile of drug candidates.[1] Methyl N-Boc-4-piperidinepropionate, also known by its IUPAC name tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate, has emerged as a critical building block, primarily serving as a linker in the synthesis of PROTACs.[2][3][4][5]
PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[2][4] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[7][8][9] The piperidine ring within Methyl N-Boc-4-piperidinepropionate provides a degree of conformational constraint, which can be advantageous for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8][10]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl N-Boc-4-piperidinepropionate is essential for its effective application in multi-step organic syntheses and for predicting the characteristics of the final PROTAC molecule.
| Property | Value | Source(s) |
| CAS Number | 162504-75-8 | [3][4] |
| Molecular Formula | C₁₄H₂₅NO₄ | [3][4] |
| Molecular Weight | 271.35 g/mol | [3] |
| IUPAC Name | tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically >97% | |
| Storage Conditions | Sealed in a dry, room temperature environment |
Synthesis and Experimental Protocols
The synthesis of Methyl N-Boc-4-piperidinepropionate can be achieved through a multi-step process commencing with commercially available starting materials. The following is a representative experimental protocol.
Synthesis of 1-tert-butoxycarbonyl-4-piperidone
This initial step involves the protection of the piperidine nitrogen, a common strategy in the synthesis of piperidine-containing compounds.
Reaction:
Procedure:
-
To a solution of 4-piperidone hydrochloride in a suitable solvent such as dichloromethane (DCM), add triethylamine at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-tert-butoxycarbonyl-4-piperidone.
Wittig or Horner-Wadsworth-Emmons Reaction
The protected piperidone is then subjected to a carbon-carbon bond-forming reaction to introduce the propionate side chain.
Reaction (Horner-Wadsworth-Emmons):
Procedure:
-
To a suspension of a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF), add triethyl phosphonoacetate dropwise at 0 °C.
-
After the evolution of hydrogen gas ceases, add a solution of 1-tert-butoxycarbonyl-4-piperidone in THF.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
Reduction of the Alkene
The double bond introduced in the previous step is reduced to a single bond.
Reaction:
Procedure:
-
Dissolve the product from the previous step in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, Methyl N-Boc-4-piperidinepropionate.
Analytical Data
| Analytical Technique | Expected Data |
| ¹H NMR | Expected signals would include those for the tert-butyl group (singlet, ~1.4 ppm), the piperidine ring protons (multiplets, ~1.1-1.8 ppm and ~2.7-4.1 ppm), the methylene protons of the propionate side chain (multiplets, ~1.5-2.5 ppm), and the methyl ester group (singlet, ~3.6 ppm). |
| ¹³C NMR | Characteristic peaks would be observed for the tert-butyl group (~28 ppm), the piperidine ring carbons (~30-50 ppm), the propionate side chain carbons (~30-40 ppm), the ester carbonyl (~174 ppm), and the Boc carbonyl (~155 ppm). |
| Mass Spectrometry (MS) | The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 272.18. |
| Infrared (IR) Spectroscopy | Key absorption bands would be expected for the C=O stretching of the ester and the urethane carbonyl groups. |
Application in PROTAC Development: A Conceptual Workflow
Methyl N-Boc-4-piperidinepropionate serves as a versatile linker for the modular synthesis of PROTACs. The following workflow illustrates its application in connecting a hypothetical target protein ligand to an E3 ligase ligand.
In this conceptual workflow, the Boc protecting group on Methyl N-Boc-4-piperidinepropionate is first removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the piperidine nitrogen. This free amine can then be coupled to a carboxylic acid on the POI ligand via standard amide bond formation conditions (e.g., using HATU and DIPEA). Subsequently, the methyl ester of the linker is hydrolyzed to a carboxylic acid, which is then coupled to an amine on the E3 ligase ligand to yield the final PROTAC molecule.
Role in Signaling Pathways: Targeted Protein Degradation
Once assembled into a PROTAC, the piperidinepropionate linker facilitates the formation of a ternary complex, which is the crucial first step in the targeted degradation of the POI.
The PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI, tagging it for degradation. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can engage in further catalytic cycles of protein degradation.
Conclusion
Methyl N-Boc-4-piperidinepropionate is a valuable and versatile chemical tool for researchers in drug discovery and development. Its inherent structural features, derived from the piperidine scaffold, offer advantages in the design of potent and effective PROTACs. The synthetic accessibility and the ability to be readily incorporated into modular synthetic workflows make it a linker of choice for the construction of novel targeted protein degraders. As the field of targeted protein degradation continues to expand, the importance of well-characterized and strategically designed linkers like Methyl N-Boc-4-piperidinepropionate will undoubtedly grow, paving the way for new therapeutic interventions for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyl N-Boc-4-piperidinepropionate - CAS:162504-75-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. METHYL N-BOC-4-PIPERIDINEPROPIONATE CAS#: 162504-75-8 [amp.chemicalbook.com]
- 7. explorationpub.com [explorationpub.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
